molecular formula C11H11N3O2 B1437728 N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1092460-54-2

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B1437728
CAS No.: 1092460-54-2
M. Wt: 217.22 g/mol
InChI Key: SUUBDUCAIJTTIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves the reaction of 2-aminobenzamide with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring. The reaction conditions usually involve heating the mixture at elevated temperatures for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .

Scientific Research Applications

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazoline core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure but without the dimethylamino and carboxamide groups.

    4-Oxo-3,4-dihydroquinazoline: Lacks the N,N-dimethyl and carboxamide functionalities.

    N,N-Dimethyl-4-oxoquinazoline: Similar but without the dihydro component.

Uniqueness

N,N-Dimethyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and carboxamide groups enhances its solubility and ability to interact with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

N,N-dimethyl-4-oxo-3H-quinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-14(2)11(16)7-3-4-8-9(5-7)12-6-13-10(8)15/h3-6H,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUBDUCAIJTTIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC2=C(C=C1)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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